1,2-Dichlorobutane-1,1-diol

Description

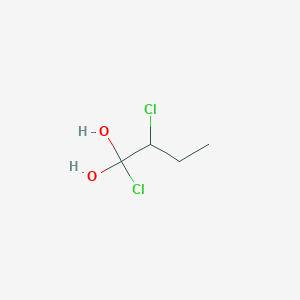

Structure

3D Structure

Properties

CAS No. |

28903-23-3 |

|---|---|

Molecular Formula |

C4H8Cl2O2 |

Molecular Weight |

159.01 g/mol |

IUPAC Name |

1,2-dichlorobutane-1,1-diol |

InChI |

InChI=1S/C4H8Cl2O2/c1-2-3(5)4(6,7)8/h3,7-8H,2H2,1H3 |

InChI Key |

WJEZJQBCEGOFPP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(O)(O)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Dichlorobutane-1,1-diol

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

This technical guide outlines a proposed synthetic pathway for 1,2-Dichlorobutane-1,1-diol, a molecule of interest for its potential applications in medicinal chemistry and as a building block in organic synthesis. Due to the absence of a direct, published experimental protocol for this specific compound, this document provides a comprehensive, evidence-based approach derived from established chemical principles and analogous reactions found in the literature. The proposed synthesis involves a two-step process: the α-chlorination of butanal to yield 1,2-dichlorobutanal, followed by the hydration of the resulting aldehyde to the target geminal diol. The stability of the final product is predicted to be enhanced by the presence of electron-withdrawing chlorine atoms on the adjacent carbon atoms.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached in two primary stages, as depicted in the workflow below. This pathway leverages well-understood reactions in organic chemistry, for which a wealth of procedural information on similar substrates exists.

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound. These protocols are adapted from literature procedures for similar transformations and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Step 1: Synthesis of 1,2-Dichlorobutanal via α-Chlorination of Butanal

This procedure is adapted from a patented method for the dichlorination of butyraldehyde using sulfuryl chloride[1].

Materials:

-

Butanal (butyraldehyde)

-

Sulfuryl chloride (SO₂Cl₂)

-

Diphenyl sulfide (catalyst)

-

Methylene chloride (solvent)

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Condenser

-

Heating mantle with temperature control

-

Ice bath

Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is charged with butanal (1.0 mole), methylene chloride (30 mL), and diphenyl sulfide (0.01 mole).

-

The flask is placed under a nitrogen atmosphere.

-

While stirring the contents of the flask at 30°C, a solution of sulfuryl chloride (2.0 moles) in methylene chloride (20 mL) is added dropwise from the dropping funnel over a period of 2 hours.

-

An ice bath may be required to maintain the reaction temperature at 25-40°C to prevent a rapid, exothermic reaction.

-

After the complete addition of sulfuryl chloride, the reaction temperature is increased to 70°C and maintained for 2 hours to ensure the completion of the reaction.

-

The reaction mixture is then cooled to room temperature.

-

The solvent and any remaining volatile byproducts are removed under reduced pressure to yield crude 1,2-dichlorobutanal.

Purification: The crude 1,2-dichlorobutanal can be purified by fractional distillation under reduced pressure.

Step 2: Synthesis of this compound via Hydration of 1,2-Dichlorobutanal

The hydration of α-chloro aldehydes to their corresponding stable geminal diols is often spontaneous in the presence of water, particularly with electron-withdrawing groups present[2][3][4].

Materials:

-

Crude or purified 1,2-dichlorobutanal

-

Deionized water

-

Diethyl ether or other suitable organic solvent for extraction

Equipment:

-

Beaker or flask for mixing

-

Stir plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

The crude or purified 1,2-dichlorobutanal is dissolved in a minimal amount of a water-miscible solvent like tetrahydrofuran (THF) or added directly to a beaker.

-

Deionized water is added slowly with vigorous stirring. The formation of a precipitate or a phase change may indicate the formation of the hydrate.

-

The mixture is stirred at room temperature for 1-2 hours to ensure complete hydration.

-

If a solid precipitate forms, it can be collected by filtration, washed with cold water, and dried under vacuum.

-

If the product remains in solution or forms an oil, the aqueous mixture is extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification: The crude product can be recrystallized from a suitable solvent system (e.g., water, or a mixture of a nonpolar and a polar solvent like hexanes and ethyl acetate) to obtain the purified this compound.

Data Presentation

Table 1: Computed Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₈Cl₂O₂ | [5] |

| Molecular Weight | 159.01 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| CAS Number | 28903-23-3 | [5] |

| XLogP3 | 1.1 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 2 | [5] |

| Exact Mass | 157.9901349 Da | [5] |

| Monoisotopic Mass | 157.9901349 Da | [5] |

| Topological Polar Surface Area | 40.5 Ų | [5] |

| Heavy Atom Count | 8 | [5] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - A multiplet for the CH₃ group. - A multiplet for the CH₂ group. - A multiplet for the CH-Cl group. - A singlet for the two OH protons (which may be broad and its chemical shift will be solvent-dependent). The chemical shift for the methine proton adjacent to the gem-diol is expected in the range of δ 4.5-5.5 ppm. |

| ¹³C NMR | - A signal for the CH₃ carbon. - A signal for the CH₂ carbon. - A signal for the CH-Cl carbon. - A signal for the C(OH)₂ carbon, expected in the range of δ 85-95 ppm. |

| IR Spectroscopy | - A strong, broad absorption in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. - C-H stretching absorptions in the region of 2850-3000 cm⁻¹. - C-O stretching absorptions in the region of 1000-1200 cm⁻¹. - C-Cl stretching absorptions in the region of 600-800 cm⁻¹. |

| Mass Spectrometry (EI) | - The molecular ion peak (M⁺) may be weak or absent. - Characteristic fragmentation patterns including the loss of water (M-18), HCl (M-36), and cleavage of the C-C bonds. - Isotopic patterns for the presence of two chlorine atoms (M⁺, M+2, M+4 in a ratio of approximately 9:6:1). |

Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the chemical transformations in the proposed synthesis of this compound.

Caption: Chemical transformations in the synthesis of this compound.

Logical Relationship of Gem-diol Stability

The stability of the target geminal diol is a critical aspect of this synthesis. The following diagram illustrates the factors influencing the equilibrium between an aldehyde and its corresponding gem-diol.

Caption: Factors influencing the aldehyde-gem-diol equilibrium.

References

- 1. US3801645A - Chlorination of lower aliphatic aldehydes - Google Patents [patents.google.com]

- 2. 2.4 Addition of Water to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound | C4H8Cl2O2 | CID 54433588 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1,2-Dichlorobutane-1,1-diol (CAS 28903-23-3)

Disclaimer: This document serves as a technical guide based on currently available information. It is important to note that experimental data for 1,2-Dichlorobutane-1,1-diol (CAS 28903-23-3) is extremely limited in the public domain. The majority of the properties listed are computationally predicted, and the proposed experimental protocols are based on general chemical principles for analogous compounds. Researchers should exercise caution and verify all information through experimental validation.

Introduction

This compound is a halogenated geminal diol. Geminal diols, also known as hydrates, are characterized by the presence of two hydroxyl groups attached to the same carbon atom. Generally, geminal diols are considered unstable and exist in equilibrium with their corresponding carbonyl compounds. However, the presence of electron-withdrawing groups, such as chlorine atoms, can increase the stability of the diol form. This guide provides a summary of the available computed data for this compound and outlines a hypothetical framework for its synthesis and handling.

Physicochemical Properties

Quantitative data for this compound is sparse and primarily derived from computational models. The following table summarizes the computed properties available from the PubChem database.

| Property | Value | Source |

| Molecular Formula | C₄H₈Cl₂O₂ | PubChem |

| Molecular Weight | 159.01 g/mol | PubChem |

| XLogP3-AA | 1.1 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 157.9901349 g/mol | PubChem |

| Monoisotopic Mass | 157.9901349 g/mol | PubChem |

| Topological Polar Surface Area | 40.5 Ų | PubChem |

| Heavy Atom Count | 8 | PubChem |

| Complexity | 74.4 | PubChem |

Hypothetical Experimental Protocols

Due to the absence of specific literature on the synthesis of this compound, a potential synthetic route can be proposed based on the general synthesis of geminal diols. A plausible approach is the hydration of the corresponding aldehyde, 1,2-dichloro-butanal.

Synthesis of this compound via Hydration of 1,2-Dichlorobutanal

Principle: The hydration of an aldehyde to a geminal diol is an equilibrium process. The presence of electron-withdrawing chlorine atoms adjacent to the carbonyl group is expected to shift the equilibrium towards the formation of the stable geminal diol.

Materials:

-

1,2-Dichlorobutanal

-

Deionized water

-

Acid or base catalyst (e.g., dilute HCl or NaOH)

-

Anhydrous magnesium sulfate

-

Organic solvent (e.g., diethyl ether)

-

NMR tubes and deuterated solvent (e.g., CDCl₃ or D₂O)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1,2-dichlorobutanal in a suitable solvent.

-

Hydration: Add an excess of deionized water to the solution. To facilitate the reaction, a catalytic amount of acid or base can be added.

-

Equilibration: Stir the reaction mixture at room temperature. The progress of the hydration can be monitored using techniques like NMR spectroscopy by observing the disappearance of the aldehyde proton signal and the appearance of signals corresponding to the geminal diol.

-

Work-up: Once equilibrium is reached, neutralize the catalyst if used. Extract the product into an organic solvent like diethyl ether.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the this compound. Note that the product may be in equilibrium with the starting aldehyde.

Mandatory Visualizations

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis of this compound.

Signaling Pathways and Biological Activity

There is currently no available information in scientific literature or databases regarding the biological activity or signaling pathways associated with this compound. Its structural similarity to other halogenated compounds suggests potential for biological activity, but this remains to be experimentally determined.

Conclusion

This compound is a chemical for which there is a significant lack of experimentally determined data. The information presented in this guide is based on computational predictions and general chemical principles. Further research is required to elucidate its physicochemical properties, develop robust synthetic methods, and investigate its potential biological activities. The provided hypothetical synthesis can serve as a starting point for researchers interested in studying this compound.

An In-depth Technical Guide on the Theoretical Properties of 1,2-Dichlorobutane-1,1-diol

Core Concepts: Stability of Geminal Diols

Geminal diols are generally unstable and readily undergo dehydration to form a carbonyl group.[1] However, the stability of a geminal diol can be influenced by several factors, including steric hindrance and the presence of electron-withdrawing groups.[2] For instance, chloral hydrate is a notable example of a stable geminal diol due to the strong electron-withdrawing effect of the three chlorine atoms, which destabilizes the adjacent carbonyl group, and the potential for intramolecular hydrogen bonding.[3] While 1,2-Dichlorobutane-1,1-diol possesses two chlorine atoms, their electronic influence and the overall molecular structure are less likely to confer the same degree of stability as seen in chloral hydrate.

The equilibrium between this compound and 1,2-dichlorobutanal is depicted below.

Caption: Equilibrium between this compound and 1,2-dichlorobutanal.

Theoretical Physicochemical Properties

Due to the transient nature of this compound, its physicochemical properties are best represented by those of its more stable aldehyde form, 1,2-dichlorobutanal. For comparative purposes, data for the related compound 2,2-dichlorobutanal is also provided.

| Property | 1,2-dichlorobutanal (Predicted) | 2,2-dichlorobutanal[4] | 1,4-dichlorobutane[5] |

| Molecular Formula | C4H6Cl2O | C4H6Cl2O | C4H8Cl2 |

| Molecular Weight | 140.99 g/mol | 140.99 g/mol | 127.01 g/mol |

| Boiling Point | Not available | Not available | 161-163 °C |

| Density | Not available | Not available | 1.16 g/mL |

| XLogP3-AA | Not available | 1.8 | Not available |

| Hydrogen Bond Donor Count | 0 | 0 | 0 |

| Hydrogen Bond Acceptor Count | 1 | 1 | 0 |

| Rotatable Bond Count | 2 | 2 | 3 |

| Exact Mass | 139.9795702 Da | 139.9795702 Da | 126.0003056 Da[6] |

| Topological Polar Surface Area | 17.1 Ų | 17.1 Ų | 0 Ų |

Reactivity and Synthetic Utility

Alpha-chloro aldehydes are versatile intermediates in organic synthesis.[7][8] The presence of the chlorine atom at the alpha position to the carbonyl group makes this carbon susceptible to nucleophilic substitution. The aldehyde group itself can undergo a variety of reactions, including oxidation, reduction, and addition reactions.

The reactivity of 1,2-dichlorobutanal is expected to be characteristic of α-chloro aldehydes. It can serve as a building block for the synthesis of various heterocyclic compounds and other complex organic molecules.[7]

Experimental Protocols

The following are generalized experimental protocols that could be adapted for the synthesis and handling of 1,2-dichlorobutanal. These are based on established methods for the preparation and use of chlorinated aldehydes.[9][10]

a) Synthesis of 1,2-dichlorobutanal (Hypothetical)

A potential route for the synthesis of 1,2-dichlorobutanal could involve the direct chlorination of butanal. This would require careful control of reaction conditions to favor monochlorination at the alpha position.

-

Materials: Butanal, N-chlorosuccinimide (NCS), catalytic amount of an acid or a radical initiator, and an appropriate solvent (e.g., carbon tetrachloride).

-

Procedure:

-

Dissolve butanal in the chosen solvent in a reaction vessel equipped with a reflux condenser and a dropping funnel.

-

Add the catalyst to the solution.

-

Slowly add a solution of NCS in the same solvent to the reaction mixture while stirring.

-

The reaction may require heating or UV irradiation to initiate.

-

Monitor the reaction progress using techniques like TLC or GC.

-

Upon completion, quench the reaction, and wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

-

b) General Handling and Safety Precautions for Chlorinated Aldehydes

Chlorinated aldehydes are often lachrymators and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[9]

-

PPE: Safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile gloves) are mandatory.[11]

-

Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[11][12]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Containers should be tightly sealed.

-

Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[13]

Logical Workflow for in situ Generation and Reaction

Given the likely instability of this compound, a practical approach for its utilization in a chemical reaction would be its in situ generation from 1,2-dichlorobutanal in an aqueous medium, followed by the desired reaction.

Caption: A logical workflow for the in situ generation and reaction of this compound.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. google.com [google.com]

- 4. 2,2-Dichlorobutanal | C4H6Cl2O | CID 11275051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Dichlorobutane - Wikipedia [en.wikipedia.org]

- 6. (2S)-1,2-dichlorobutane | C4H8Cl2 | CID 76959012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]

- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. quora.com [quora.com]

- 13. orgsyn.org [orgsyn.org]

Core Structural Analysis of 1,2-Dichlorobutane-1,1-diol: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive structural analysis of 1,2-Dichlorobutane-1,1-diol, a geminal diol of significant interest in synthetic and medicinal chemistry. Due to the inherent instability of many gem-diols, direct experimental data for this compound is limited.[1][2][3] This document, therefore, presents a combination of computed data, inferred spectroscopic characteristics based on its precursor and related compounds, and general experimental protocols for the characterization of unstable geminal diols.

Introduction

This compound is a halogenated geminal diol with the chemical formula C4H8Cl2O2.[4] Gem-diols are compounds containing two hydroxyl groups attached to the same carbon atom.[1][3] They are often unstable and exist in equilibrium with their corresponding carbonyl compounds, in this case, 1,2-dichlorobutanal.[1][2][3] The stability of gem-diols can be influenced by the presence of electron-withdrawing groups on the adjacent carbon atom, which suggests that this compound may exhibit greater stability than simple aliphatic gem-diols.[5] This guide explores its structural features, predicted spectroscopic data, and the methodologies required for its analysis.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational models.[4] A summary of these properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C4H8Cl2O2 | PubChem |

| Molecular Weight | 159.01 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 28903-23-3 | PubChem[4] |

| SMILES | CCC(C(O)(O)Cl)Cl | PubChem[4] |

| XLogP3-AA | 1.1 | PubChem[4] |

| Hydrogen Bond Donor Count | 2 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| Rotatable Bond Count | 2 | PubChem[4] |

Inferred Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the butyl chain. The chemical shifts would be influenced by the presence of the chlorine atoms and the hydroxyl groups. A comparison of the expected shifts with the known shifts for 1,2-Dichlorobutane is provided in Table 2.

| Proton Environment | Expected Chemical Shift (ppm) for this compound (Inferred) | Observed Chemical Shift (ppm) for 1,2-Dichlorobutane |

| -CH(OH)2 | 5.0 - 5.5 | N/A |

| -CHCl- | 4.0 - 4.5 | ~4.1 |

| -CH2- | 1.8 - 2.2 | ~1.9 |

| -CH3 | 0.9 - 1.2 | ~1.1 |

The ¹³C NMR spectrum would similarly show four distinct carbon signals. The carbon of the gem-diol group (-C(OH)2) would be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups. The C-Cl stretching vibrations are expected in the 600-800 cm⁻¹ region.[6] The spectrum would differ from that of 1,2-Dichlorobutane by the prominent O-H stretch and the absence of a C=O stretch that would be present in its aldehyde counterpart.

Mass Spectrometry (MS)

The mass spectrum of this compound would likely not show a strong molecular ion peak due to the instability of the gem-diol. Fragmentation would be expected to occur readily, with initial loss of water being a probable pathway. The isotopic pattern characteristic of two chlorine atoms (M, M+2, M+4 peaks in a 9:6:1 ratio) would be a key feature in identifying chlorine-containing fragments.

Experimental Protocols

The synthesis and characterization of unstable gem-diols require specialized experimental conditions. The following are generalized protocols that can be adapted for the study of this compound.

Synthesis

A potential synthetic route to this compound is the hydration of 1,2-dichlorobutanal in an aqueous medium, potentially catalyzed by acid or base.[5]

Caption: Synthetic pathway for this compound.

NMR Spectroscopy

To characterize an unstable gem-diol by NMR, it is crucial to perform the analysis in a solvent system that favors the diol form and at low temperatures to slow down the equilibrium with the aldehyde.

Caption: Workflow for NMR analysis of unstable gem-diols.

X-ray Crystallography

If the gem-diol can be crystallized, single-crystal X-ray diffraction would provide definitive structural information.[1][2] This often requires screening a wide range of crystallization conditions.

Logical Relationships in Structural Analysis

The structural elucidation of this compound relies on a logical workflow that integrates various analytical techniques.

Caption: Logical workflow for structural analysis.

Conclusion

While direct experimental data on this compound is scarce, a combination of computational data and inference from related compounds provides a solid foundation for its structural analysis. The presence of two chlorine atoms likely influences its stability and reactivity, making it an interesting target for further investigation. The experimental protocols and analytical workflows outlined in this guide provide a framework for researchers to approach the synthesis and characterization of this and other challenging geminal diols. Further research is warranted to obtain definitive experimental data and explore the potential applications of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. api.pageplace.de [api.pageplace.de]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C4H8Cl2O2 | CID 54433588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. infrared spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Characterization of 1,2-Dichlorobutane-1,1-diol: A Technical Guide

Introduction

1,2-Dichlorobutane-1,1-diol is a halogenated geminal diol. Geminal diols, or hydrates of aldehydes and ketones, are often transient species, but their stability can be influenced by the presence of electron-withdrawing groups, such as chlorine atoms. Understanding the spectroscopic signature of this compound is crucial for its identification and characterization in various chemical processes, including its potential role as an intermediate in organic synthesis or as a metabolite in drug development. This document outlines the predicted spectroscopic data for this compound and provides proposed experimental protocols for its synthesis and characterization.

Spectroscopic Data of Analogue: 1,2-Dichlorobutane

To provide a baseline for our predictions, the available experimental spectroscopic data for 1,2-Dichlorobutane is summarized below.

NMR Spectroscopic Data of 1,2-Dichlorobutane

Table 1: ¹H NMR Data of 1,2-Dichlorobutane

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.1-4.3 | m | 1H | H-2 |

| ~3.7-3.9 | m | 2H | H-1 |

| ~1.8-2.0 | m | 2H | H-3 |

| ~1.1 | t | 3H | H-4 |

Table 2: ¹³C NMR Data of 1,2-Dichlorobutane

| Chemical Shift (ppm) | Assignment |

| ~65-70 | C-2 |

| ~50-55 | C-1 |

| ~25-30 | C-3 |

| ~10-15 | C-4 |

IR Spectroscopic Data of 1,2-Dichlorobutane

Table 3: Key IR Absorptions of 1,2-Dichlorobutane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2850 | Strong | C-H stretch (alkane) |

| 1465 | Medium | C-H bend (CH₂) |

| 1380 | Medium | C-H bend (CH₃) |

| 750-650 | Strong | C-Cl stretch |

Mass Spectrometry Data of 1,2-Dichlorobutane

Table 4: Major Mass Spectral Peaks of 1,2-Dichlorobutane

| m/z | Relative Intensity (%) | Assignment |

| 126/128/130 | Variable | [M]⁺ (Molecular ion with Cl isotopes) |

| 91/93 | High | [M - Cl]⁺ |

| 63/65 | High | [CH₂Cl]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 29 | High | [C₂H₅]⁺ |

Predicted Spectroscopic Data for this compound

The presence of the geminal diol functional group in this compound is expected to introduce significant changes in its spectroscopic data compared to 1,2-Dichlorobutane.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show the following signals:

-

OH Protons: A broad singlet in the region of 2-5 ppm, which is exchangeable with D₂O. The chemical shift will be dependent on concentration and solvent.

-

H-1 Proton: This proton is on the same carbon as the two hydroxyl groups and a chlorine atom. Its chemical shift is expected to be significantly downfield, likely in the range of 5.0-5.5 ppm, appearing as a doublet due to coupling with H-2.

-

H-2 Proton: This proton is adjacent to the carbon bearing the gem-diol. It will be coupled to H-1 and the H-3 methylene protons, likely resulting in a multiplet around 4.0-4.5 ppm.

-

H-3 Methylene Protons: These protons will be diastereotopic and are expected to appear as a complex multiplet in the range of 1.7-2.0 ppm.

-

H-4 Methyl Protons: A triplet around 1.0-1.2 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by the presence of a signal for the carbon of the gem-diol:

-

C-1: This carbon, bonded to two oxygen atoms and a chlorine atom, is expected to have a chemical shift in the range of 90-100 ppm.

-

C-2: The adjacent carbon will also be shifted downfield compared to the alkane, likely in the 70-75 ppm region.

-

C-3 and C-4: These carbons will have similar chemical shifts to those in 1,2-Dichlorobutane.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by the hydroxyl group absorptions:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹.

-

C-O Stretch: Strong absorption bands in the 1000-1200 cm⁻¹ region.

-

C-Cl Stretch: A strong absorption in the 750-650 cm⁻¹ region.

Predicted Mass Spectrum

The mass spectrum of this compound is expected to show significant fragmentation. The molecular ion may be weak or absent due to the instability of gem-diols. Key fragmentation pathways would likely involve the loss of water and chlorine atoms.

-

[M - H₂O]⁺: A peak corresponding to the molecular ion of the corresponding aldehyde, 1,2-dichlorobutanal.

-

[M - Cl]⁺: Loss of a chlorine atom.

-

[M - H₂O - Cl]⁺: Subsequent loss of water and chlorine.

-

Alpha-cleavage: Fragmentation of the C1-C2 bond.

Proposed Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is the chlorination of 1-butanal followed by hydration.

Reaction Scheme:

-

Chlorination: Butanal can be chlorinated at the alpha-position using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) to yield 2-chlorobutanal. Further chlorination at the carbonyl carbon is challenging and may require specific conditions. A more direct route would be the chlorination of butanal in the presence of an acid catalyst to form 1,2-dichlorobutanal.

-

Hydration: The resulting 1,2-dichlorobutanal would exist in equilibrium with its hydrate, this compound, in the presence of water. The equilibrium can be shifted towards the gem-diol by the electron-withdrawing effect of the chlorine atoms.

Proposed Protocol:

-

To a solution of butanal (1 equivalent) in a suitable solvent (e.g., dichloromethane), add N-chlorosuccinimide (2.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product containing 1,2-dichlorobutanal can be purified by column chromatography.

-

For spectroscopic analysis of the gem-diol, the purified aldehyde can be dissolved in a solvent containing a controlled amount of water (e.g., wet DMSO-d₆ for NMR).

Spectroscopic Analysis

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra should be acquired on a 400 MHz or higher field spectrometer.

-

The sample should be dissolved in a deuterated solvent that is compatible with the presence of water, such as DMSO-d₆ or acetone-d₆.

-

A D₂O exchange experiment should be performed to confirm the assignment of the OH protons.

IR Spectroscopy:

-

The IR spectrum can be obtained using an FTIR spectrometer.

-

The sample can be analyzed as a neat film between salt plates (if liquid) or as a KBr pellet (if solid).

Mass Spectrometry:

-

Mass spectra can be obtained using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or chemical ionization (CI), which are softer methods and may allow for the detection of the molecular ion.

Workflow for Synthesis and Spectroscopic Characterization

The following diagram illustrates the logical workflow from the synthesis to the full spectroscopic characterization of this compound.

Technical Guide: Determining the Solubility of 1,2-Dichlorobutane-1,1-diol in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive framework for determining the solubility of 1,2-Dichlorobutane-1,1-diol in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on establishing a robust experimental protocol and data presentation structure to enable researchers to generate and report this critical physicochemical property.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental property that influences its bioavailability, formulation, and process development. Understanding its solubility profile in a range of organic solvents is crucial for crystallization, purification, and the preparation of dosage forms. This technical guide outlines a standardized methodology for the experimental determination of the solubility of this compound and provides a template for the systematic presentation of the resulting data.

Predicted Solubility Profile

Based on the structure of this compound, a qualitative assessment of its potential solubility in common organic solvents can be made.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of the diol can form strong hydrogen bonds with the solvent's hydroxyl groups. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar nature of these solvents can interact with the diol's polar functional groups. |

| Non-Polar | Hexane, Toluene | Low | The non-polar nature of these solvents will not effectively solvate the polar hydroxyl groups of the diol. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | The presence of chlorine atoms in both the solute and solvent may lead to favorable dipole-dipole interactions. |

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal equilibrium method, a common technique for determining the solubility of a solid compound in a solvent.

Materials and Equipment

-

This compound (solid, of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature incubator or shaker bath

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Experimental Workflow

The general workflow for determining the solubility is depicted in the following diagram.

Caption: Workflow for experimental solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C and 37 °C are common for pharmaceutical applications).

-

Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the diluted experimental samples.

-

Calculate the original solubility, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Example: Methanol | 25 | Experimental Value | Calculated Value | Isothermal Equilibrium |

| Example: Methanol | 37 | Experimental Value | Calculated Value | Isothermal Equilibrium |

| Example: Acetone | 25 | Experimental Value | Calculated Value | Isothermal Equilibrium |

| Example: Acetone | 37 | Experimental Value | Calculated Value | Isothermal Equilibrium |

| Example: Dichloromethane | 25 | Experimental Value | Calculated Value | Isothermal Equilibrium |

| Example: Dichloromethane | 37 | Experimental Value | Calculated Value | Isothermal Equilibrium |

| Example: Toluene | 25 | Experimental Value | Calculated Value | Isothermal Equilibrium |

| Example: Toluene | 37 | Experimental Value | Calculated Value | Isothermal Equilibrium |

| Example: Hexane | 25 | Experimental Value | Calculated Value | Isothermal Equilibrium |

| Example: Hexane | 37 | Experimental Value | Calculated Value | Isothermal Equilibrium |

Conclusion

This technical guide provides a robust framework for the experimental determination and presentation of the solubility of this compound in organic solvents. By following the outlined protocol, researchers can generate high-quality, reproducible data that is essential for the advancement of drug development and chemical process optimization. The provided templates for data presentation will ensure consistency and facilitate the comparison of results across different studies and laboratories.

An In-depth Technical Guide to the Synthesis of Chlorinated Geminal Diols

For Researchers, Scientists, and Drug Development Professionals

Chlorinated geminal diols, organic compounds featuring two hydroxyl groups attached to the same carbon atom which is also bonded to at least one chlorine atom, are a unique class of molecules with significant applications in organic synthesis and medicinal chemistry. Their stability, unlike most geminal diols, is enhanced by the electron-withdrawing nature of the chlorine atoms, making them accessible and valuable synthetic intermediates. This guide provides a comprehensive overview of the primary synthetic routes to chlorinated geminal diols, detailed experimental protocols, and insights into their relevance in drug development.

Core Synthetic Strategies

The synthesis of chlorinated geminal diols primarily revolves around two key methodologies: the hydration of α-chloro aldehydes and the hydrolysis of 1,1-dichloroalkanes. The choice of method depends on the availability of starting materials and the desired substitution pattern of the target molecule.

Hydration of α-Chloro Aldehydes

The addition of water to the carbonyl group of an α-chloro aldehyde is a direct and widely used method for the preparation of chlorinated geminal diols. The presence of the α-chlorine atom activates the carbonyl carbon towards nucleophilic attack by water, and the resulting geminal diol is stabilized by the electron-withdrawing inductive effect of the chlorine.[1][2] This reaction is reversible, but the equilibrium often favors the formation of the stable hydrate.[3]

The hydration can be catalyzed by either acid or base.[4]

-

Base-Catalyzed Hydration: In the presence of a base, a hydroxide ion acts as a more potent nucleophile than water, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent protonation by water yields the geminal diol.[4]

-

Acid-Catalyzed Hydration: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then attacks the activated carbonyl, followed by deprotonation to give the geminal diol.

A prominent example of this method is the synthesis of chloral hydrate (2,2,2-trichloro-1,1-ethanediol) from chloral (trichloroacetaldehyde).[2][5]

Materials:

-

Chloral (trichloroacetaldehyde)

-

Distilled water

Procedure:

-

In a flask equipped with a stirrer and a condenser, place one molar equivalent of chloral.

-

Slowly add one molar equivalent of distilled water to the chloral with constant stirring. The reaction is exothermic, so cooling may be necessary to control the temperature.

-

Continue stirring until the reaction mixture solidifies.

-

The resulting solid is chloral hydrate, which can be purified by recrystallization from a suitable solvent like water or ethanol.

Quantitative Data: The hydration of chloral is essentially quantitative, with the equilibrium lying far to the side of the geminal diol.[3]

Hydrolysis of 1,1-Dichloroalkanes

The hydrolysis of geminal dichlorides provides an alternative route to aldehydes and ketones, proceeding through an unstable geminal diol intermediate.[6][7] However, by carefully controlling the reaction conditions, it is possible in some cases to isolate the chlorinated geminal diol, particularly when the diol is stabilized by other electron-withdrawing groups.

The reaction typically involves treating the 1,1-dichloroalkane with water or a hydroxide solution. The first step is a nucleophilic substitution of one chlorine atom by a hydroxyl group to form a chlorohydrin. Subsequent intramolecular displacement of the second chlorine atom by the hydroxyl group is proposed to form a transient oxonium ion, which is then attacked by water to yield the geminal diol.

Materials:

-

Geminal dichloroalkane

-

Aqueous base (e.g., sodium hydroxide or potassium hydroxide solution) or water

-

Organic solvent (e.g., diethyl ether or dichloromethane) for extraction

Procedure:

-

Dissolve the geminal dichloroalkane in a suitable solvent.

-

Add the aqueous base or water to the solution and stir vigorously at a controlled temperature. The reaction may require heating to proceed at a reasonable rate.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

-

Once the reaction is complete, cool the mixture and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or chromatography.

Quantitative Data: The yields for the hydrolysis of geminal dichlorides to isolate stable chlorinated geminal diols are highly substrate-dependent and often not reported as the primary product is the corresponding carbonyl compound. However, for specific substrates with additional stabilizing groups, good yields can be achieved.

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 2,2-Dichloro-1-phenylethanone | 2,2-Dichloro-1-phenyl-1,1-ethanediol | H2O, heat | Not reported | [8] |

| Isopropylidene dichloride | Acetone (via unstable gem-diol) | aq. KOH, boil | Not reported | [7] |

Synthesis of Precursors

The synthesis of the starting materials, namely α-chloro aldehydes and 1,1-dichloroalkanes, is a critical aspect of preparing chlorinated geminal diols.

Synthesis of α-Chloro Aldehydes

Several methods exist for the synthesis of α-chloro aldehydes, including the direct chlorination of aldehydes or the oxidation of α-chloro alcohols.[6] A common method involves the use of chlorinating agents like N-chlorosuccinimide (NCS) in the presence of a catalyst.[6]

Materials:

-

Aldehyde

-

N-Chlorosuccinimide (NCS)

-

Catalyst (e.g., proline)

-

Solvent (e.g., dichloromethane)

Procedure:

-

Dissolve the aldehyde and the catalyst in the solvent in a reaction flask.

-

Add NCS portion-wise to the stirred solution at a controlled temperature.

-

Monitor the reaction by TLC or GC.

-

Upon completion, quench the reaction and work up the mixture to isolate the α-chloro aldehyde.

Quantitative Data:

| Aldehyde | Chlorinating Agent | Catalyst | Yield (%) of α-Chloro Aldehyde | Reference |

| Propanal | Trichloromethanesulfonyl chloride | - | High | [6] |

| Various aldehydes | NCS | L-proline amide | Very good | [6] |

Synthesis of 1,1-Dichloroalkanes

Geminal dichlorides can be prepared from aldehydes or ketones by reaction with reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

Applications in Drug Development

Chlorinated organic compounds are prevalent in pharmaceuticals, and the unique properties of chlorinated geminal diols make them valuable in drug design and development.[3]

-

As Prodrugs: The geminal diol functionality can be masked, for example, as diesters (acylals), which can be hydrolyzed in vivo to release a biologically active molecule. This strategy can improve the pharmacokinetic properties of a drug.[5]

-

As Synthetic Intermediates: Chlorinated geminal diols, such as chloral hydrate, are versatile starting materials for the synthesis of more complex molecules. A classic example is the Sandmeyer isatin synthesis, where chloral hydrate is a key reagent in the preparation of isatin, a scaffold found in many biologically active compounds.[9][10]

-

Enzyme Inhibition: The electron-withdrawing nature of the chlorinated geminal diol moiety can lead to interactions with the active sites of enzymes, making them potential candidates for enzyme inhibitors.

Materials:

-

Chloral hydrate

-

Aniline

-

Hydroxylamine hydrochloride

-

Sodium sulfate

-

Hydrochloric acid

-

Sulfuric acid

Procedure (Two-Step):

-

Formation of Isonitrosoacetanilide: A solution of chloral hydrate, sodium sulfate, aniline hydrochloride, and hydroxylamine hydrochloride in water is heated to boiling. Upon cooling, isonitrosoacetanilide crystallizes out.[8][11][12]

-

Cyclization to Isatin: The dried isonitrosoacetanilide is added to warm concentrated sulfuric acid. The mixture is heated and then poured onto ice to precipitate isatin, which is then filtered and purified.[8][11][12]

Quantitative Data:

| Step | Product | Yield (%) | Reference |

| 1 | Isonitrosoacetanilide | 80-91 | [11] |

| 2 | Isatin | 74-87 | [11] |

Signaling Pathways and Experimental Workflows

Mechanism of Base-Catalyzed Hydration of an α-Chloro Aldehyde

Caption: Base-catalyzed hydration of an α-chloro aldehyde to a chlorinated geminal diol.

Mechanism of Acid-Catalyzed Hydration of an α-Chloro Aldehyde

Caption: Acid-catalyzed hydration of an α-chloro aldehyde to a chlorinated geminal diol.

Experimental Workflow for the Synthesis and Purification of a Chlorinated Geminal Diol

Caption: A general experimental workflow for the synthesis of chlorinated geminal diols.

Conclusion

The synthesis of chlorinated geminal diols is a valuable area of organic chemistry with direct implications for drug discovery and development. The stabilization of the geminal diol structure by chlorine atoms allows for their isolation and utilization as versatile synthetic intermediates. The primary synthetic routes, hydration of α-chloro aldehydes and hydrolysis of 1,1-dichloroalkanes, offer accessible pathways to these compounds. Further exploration into the synthesis of a wider variety of substituted chlorinated geminal diols and their applications as bioactive molecules is a promising area for future research.

References

- 1. Dichloromethyl lithium: A valuable reagent in organic synthesis handled in continuous flow mode - OAK Open Access Archive [oak.novartis.com]

- 2. Geminal diol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]

- 5. Chloral hydrate - Wikipedia [en.wikipedia.org]

- 6. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US4999454A - Process for the preparation of trichloromethyl carbinols - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide on the Molecular Geometry of 1,2-Dichlorobutane-1,1-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive analysis of the molecular geometry and stability of 1,2-Dichlorobutane-1,1-diol. Due to a lack of extensive experimental data for this specific compound, this guide integrates computed data from public repositories with established chemical principles to offer insights into its structural characteristics. The inherent instability of geminal diols and the stabilizing influence of adjacent electron-withdrawing chloro groups are discussed. A theoretical synthesis pathway is proposed, and the fundamental equilibrium between gem-diols and their corresponding aldehydes is illustrated. This guide serves as a foundational resource for researchers interested in the theoretical aspects and potential characteristics of halogenated gem-diols.

Introduction

This compound is an organic compound with the chemical formula C4H8Cl2O2.[1] It is classified as a geminal diol, a structure characterized by two hydroxyl (-OH) groups attached to the same carbon atom. Gem-diols are typically unstable and exist in equilibrium with their corresponding carbonyl compounds. However, the presence of strong electron-withdrawing groups, such as chlorine, on the carbon atom bearing the hydroxyl groups or on an adjacent carbon, can significantly stabilize the gem-diol form. This guide explores the theoretical molecular geometry, stability, and a postulated synthesis of this compound, providing a valuable resource in the absence of direct experimental studies.

Molecular Geometry

Direct experimental data from techniques such as X-ray crystallography for this compound is not publicly available. However, computational data from the PubChem database (CID 54433588) provides theoretical values for its key geometric parameters.[1]

Computed Geometric Data

The following table summarizes the computed geometric properties of this compound.

| Property | Value | Source |

| Molecular Formula | C4H8Cl2O2 | PubChem |

| Molecular Weight | 159.01 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| InChI Key | WJEZJQBCEGOFPP-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | CCC(C(O)(O)Cl)Cl | PubChem |

| Topological Polar Surface Area | 40.5 Ų | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Complexity | 74.4 | PubChem |

Table 1: Computed molecular properties of this compound. Data sourced from the PubChem database.[1]

Theoretical Conformational Analysis

The central carbon of the gem-diol group (C1) is sp³ hybridized, leading to a tetrahedral geometry with bond angles approximating 109.5°. The presence of two bulky chlorine atoms and two hydroxyl groups on adjacent carbons suggests that steric hindrance will play a significant role in determining the most stable conformation. The molecule will likely adopt a staggered conformation to minimize steric strain between the substituents on C1 and C2. Intramolecular hydrogen bonding between the hydroxyl groups on C1 and the chlorine atom on C2 is also a possibility, which could further influence the conformational preference.

Stability of Geminal Diols

Geminal diols are generally unstable and exist in a reversible equilibrium with the corresponding aldehyde or ketone. The equilibrium typically favors the carbonyl compound.

General Equilibrium

The equilibrium for this compound would be with 1,2-dichlorobutanal.

Stabilizing Factors

The stability of a gem-diol is significantly enhanced by the presence of electron-withdrawing groups on the same or adjacent carbon atoms. In this compound, the two chlorine atoms are strongly electron-withdrawing. This inductive effect destabilizes the partial positive charge on the carbonyl carbon of the corresponding aldehyde, thereby shifting the equilibrium towards the more stable gem-diol form. A well-known example of this effect is chloral hydrate, (Cl₃C)HC(OH)₂, which is a stable, isolable gem-diol.

Proposed Experimental Protocols

As there are no published experimental protocols for the synthesis of this compound, a hypothetical synthetic route is proposed based on established organic chemistry principles.

Theoretical Synthesis Workflow

A plausible synthesis would involve the hydration of the corresponding aldehyde, 1,2-dichlorobutanal.

Detailed Hypothetical Methodology

-

Preparation of Reactants : 1,2-Dichlorobutanal would first need to be synthesized or procured. A solution of this aldehyde would be prepared in a suitable solvent, likely water, given that it is a reactant.

-

Catalysis : The hydration reaction can be catalyzed by either acid or base. For acid catalysis, a few drops of concentrated hydrochloric acid could be added to the aqueous solution of the aldehyde. For base catalysis, a dilute solution of sodium hydroxide could be used.

-

Reaction Conditions : The reaction mixture would be stirred at room temperature. The progress of the reaction could be monitored using techniques such as NMR spectroscopy to observe the disappearance of the aldehyde proton signal and the appearance of signals corresponding to the gem-diol.

-

Isolation and Purification : Given the likely equilibrium with the starting aldehyde, isolation of pure this compound may be challenging. Removal of water would likely shift the equilibrium back to the aldehyde. If the gem-diol is significantly stabilized, it might be possible to crystallize it from the solution at low temperatures.

Signaling Pathways and Biological Activity

There is no information available in the scientific literature or public databases regarding any involvement of this compound in biological signaling pathways or its overall biological activity. Research into the biological effects of halogenated gem-diols is a potential area for future investigation.

Conclusion

This compound represents an interesting theoretical case for the study of gem-diol stability. While experimental data on its molecular geometry and synthesis are currently lacking, computational data and established chemical principles suggest that the presence of two electron-withdrawing chlorine atoms would lend it greater stability compared to non-halogenated gem-diols. The information presented in this guide provides a solid theoretical foundation for any future experimental work on this compound. Further research is required to determine its precise geometric parameters, develop a viable synthetic protocol, and investigate its potential biological activities.

References

Potential Hazards of Chlorinated Diols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 27, 2025

Abstract

Chlorinated diols, a class of chemical compounds characterized by a carbon chain containing two hydroxyl (-OH) groups and at least one chlorine atom, are of increasing interest to the scientific community due to their potential toxicological effects. While comprehensive data on this specific chemical family remains somewhat limited, this technical guide synthesizes the available information on their hazards, drawing parallels from more extensively studied chlorinated hydrocarbons and unchlorinated diols. This document provides an overview of their toxicological profile, details relevant experimental protocols for their assessment, and explores the key signaling pathways implicated in their mechanism of action. The information is presented to aid researchers, scientists, and drug development professionals in understanding and mitigating the potential risks associated with these compounds.

Introduction to Chlorinated Diols

Diols, or glycols, are organic compounds containing two hydroxyl groups. Their chlorination can occur through various industrial processes or as byproducts of disinfection. The introduction of chlorine atoms into the diol structure can significantly alter its physicochemical properties, potentially increasing its reactivity and toxicity. A notable example is 3-monochloropropane-1,2-diol (3-MCPD), a well-studied food contaminant formed during the processing of fat-containing foods. The broader class of chlorinated diols, however, encompasses a wide range of structures with varying toxicological profiles that are not yet fully characterized.

Toxicological Profile

The toxicity of chlorinated diols can be inferred from studies on specific congeners and related halogenated compounds. The primary hazards are associated with genotoxicity, carcinogenicity, and organ-specific toxicity.

Genotoxicity and Carcinogenicity

Many chlorinated organic compounds have been shown to possess mutagenic and carcinogenic properties. This is often attributed to their ability to form reactive intermediates that can damage DNA. While data on the entire class of chlorinated diols is scarce, the genotoxic potential of compounds like 3-MCPD has been investigated. In vivo studies have suggested a lack of significant genotoxic potential for 3-MCPD. However, the potential for other chlorinated diols to induce genetic mutations remains a key area of concern.

Organ-Specific Toxicity

Based on studies of related compounds, the primary target organs for chlorinated diol toxicity are likely to be the liver and kidneys. Chlorinated hydrocarbons are known to induce hepatotoxicity and nephrotoxicity through mechanisms involving oxidative stress and direct cellular damage. For instance, chloroform, a trihalomethane, is known to cause liver and kidney tumors in rodents. The metabolism of chlorinated diols in the liver can lead to the formation of toxic metabolites that can overwhelm the cellular antioxidant defense systems.

Dermal and Ocular Irritation

Similar to other chlorinated compounds, chlorinated diols may cause skin and eye irritation upon direct contact. The severity of irritation is likely dependent on the specific structure of the compound and the duration of exposure.

Quantitative Toxicity Data

Quantitative data on the toxicity of chlorinated diols is limited. The available data primarily focuses on 3-MCPD. For comparison, data for some unchlorinated diols are also presented.

| Compound | Test Organism | Route of Exposure | Toxicity Value (BMDL10) | Reference |

| 3-Monochloropropane-1,2-diol (3-MCPD) | Male Rat | Oral | 0.87 mg/kg bw/day (for renal tubular hyperplasia) | [1] |

| 1,4-Butanediol | Rat | Oral | NOAEL: 800 mg/kg bw/day (Reproductive toxicity) | [2] |

| 1,4-Butanediol | Mouse | Oral | NOAEL: 600 mg/kg bw/day (Developmental toxicity) | [2] |

| 1,3-Butanediol | Sow | Oral | - | [3] |

BMDL10: Benchmark Dose Lower Confidence Limit, 10% - The lower 95% confidence limit on the dose that produces a 10% increase in response over the background. NOAEL: No-Observed-Adverse-Effect Level.

Experimental Protocols for Hazard Assessment

A battery of in vitro and in vivo tests is essential to characterize the potential hazards of chlorinated diols.

In Vitro Toxicity Assays

-

Ames Test (Bacterial Reverse Mutation Assay): This is a widely used initial screening test to assess the mutagenic potential of a chemical.[4][5] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid.[4] The test evaluates the ability of the test substance to cause mutations that restore the bacteria's ability to produce histidine, allowing them to grow on a histidine-free medium.[4] A positive result suggests that the compound is a mutagen and may have carcinogenic potential.[4]

-

Micronucleus Test: This assay is used to evaluate chromosomal damage. It can be performed in vitro using mammalian cell lines or in vivo in rodents. The test detects the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells indicates that the test substance is clastogenic (causes structural chromosome aberrations) or aneugenic (causes changes in chromosome number).

-

Cytotoxicity Assays: These assays determine the concentration of a substance that is toxic to cells.[6] Common endpoints include cell viability, membrane integrity (e.g., LDH release), and metabolic activity (e.g., MTT assay). These tests provide information on the dose range for further, more specific toxicity studies.

In Vivo Toxicity Studies

-

Acute Toxicity Testing: This involves the administration of a single high dose of the substance to animals, typically rodents, to determine the median lethal dose (LD50).[7] While efforts are being made to reduce and replace animal testing, acute toxicity studies provide critical information on the potential for immediate, severe health effects.

-

Repeated Dose Toxicity Studies: These studies involve the daily administration of the test substance to animals for a period of 28 or 90 days. These studies are designed to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).

-

Carcinogenicity Bioassays: These are long-term studies, typically lasting for two years in rodents, designed to assess the cancer-causing potential of a chemical.

Key Signaling Pathways in Chlorinated Diol Toxicity

Several cellular signaling pathways are known to be perturbed by chlorinated compounds and are likely relevant to the toxicity of chlorinated diols.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxicity of many halogenated aromatic hydrocarbons, such as dioxins.[8][9] Upon binding to a ligand, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to specific DNA sequences known as dioxin-response elements (DREs), leading to the altered expression of a battery of genes, including those involved in xenobiotic metabolism (e.g., CYP1A1).[10] The sustained activation of this pathway can lead to a range of toxic effects, including immunotoxicity, reproductive and developmental toxicity, and carcinogenesis.

Oxidative Stress and NF-κB Signaling

Exposure to chlorinated compounds can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress.[11] Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates. This can lead to damage to lipids, proteins, and DNA.

Oxidative stress is a potent activator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] NF-κB is a protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, and free radicals.[12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Upon activation by stimuli like ROS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[14] This allows NF-κB to translocate to the nucleus and induce the expression of genes involved in inflammation, immunity, and cell survival.[12] Chronic activation of the NF-κB pathway is associated with inflammatory diseases and cancer.

Experimental Workflow for Hazard Identification

A structured workflow is crucial for the systematic evaluation of the potential hazards of chlorinated diols.

Conclusion and Future Directions

The potential hazards of chlorinated diols warrant careful consideration, particularly in the context of drug development and environmental safety. While a complete toxicological profile for this class of compounds is not yet available, the existing data on specific chlorinated diols and related halogenated hydrocarbons suggest potential for genotoxicity, carcinogenicity, and organ-specific toxicity. The activation of the Aryl Hydrocarbon Receptor and the induction of oxidative stress leading to NF-κB activation are plausible mechanisms of toxicity.

Future research should focus on:

-

Expanding the toxicological database: Systematic testing of a wider range of chlorinated diols is needed to establish structure-activity relationships.

-

Elucidating mechanisms of action: More detailed studies are required to understand the specific molecular initiating events and key events in the adverse outcome pathways for chlorinated diols.

-

Developing sensitive analytical methods: Improved methods for the detection and quantification of chlorinated diols in various matrices are essential for exposure assessment.

By employing a systematic approach to hazard identification and characterization, the risks associated with chlorinated diols can be better understood and managed, ensuring the safety of new chemical entities and protecting human health.

References

- 1. researchgate.net [researchgate.net]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ames test - Wikipedia [en.wikipedia.org]

- 5. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 6. In Vitro Toxicity Testing | Porsolt [porsolt.com]

- 7. Median lethal dose - Wikipedia [en.wikipedia.org]

- 8. The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gov.uk [gov.uk]

- 10. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide on the Handling and Storage of 1,2-Dichlorobutane-1,1-diol

Chemical Identity and Properties

1,2-Dichlorobutane-1,1-diol is a chlorinated geminal diol. Geminal diols exist in a reversible equilibrium with their corresponding carbonyl compounds—in this case, 2,3-dichlorobutanal.[2][3] Most geminal diols are considered unstable and favor the carbonyl form; however, stability is increased by the presence of electron-withdrawing groups on the adjacent carbon, such as the chlorine atom in this molecule.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[5] |

| Molecular Formula | C₄H₈Cl₂O₂ | PubChem[5] |

| Molecular Weight | 159.01 g/mol | PubChem[5] |

| Canonical SMILES | CCC(C(O)(O)Cl)Cl | PubChem[5] |

| InChI Key | WJEZJQBCEGOFPP-UHFFFAOYSA-N | PubChem[5] |

| Hydrogen Bond Donor Count | 2 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |

| Rotatable Bond Count | 3 | PubChem[5] |

| Computed XLogP3 | 1.1 | PubChem[5] |

For comparison, key properties of the related, more stable compound 1,2-Dichlorobutane are provided below.

Table 2: Physicochemical Properties of 1,2-Dichlorobutane

| Property | Value | Source |

|---|---|---|

| CAS Number | 616-21-7 | Fisher Scientific[6] |

| Physical State | Colorless Liquid | PubChem[7] |

| Boiling Point | 124 - 125 °C | Sigma-Aldrich, PubChem[7] |

| Density | 1.112 g/mL at 25 °C | Sigma-Aldrich |

| Flash Point | 27 °C (80.6 °F) - closed cup | Sigma-Aldrich |

| Vapor Pressure | 20.9 mmHg | PubChem[7] |

| Autoignition Temperature | 275 °C (527 °F) | PubChem[7] |

| Solubility | Insoluble in water; soluble in ether, chloroform | PubChem[7] |

Hazard Identification and Safety Precautions

While no specific hazard data exists for the diol, the data for 1,2-Dichlorobutane provides a strong basis for assessing potential risks. The diol should be treated as, at a minimum, possessing similar hazards.

Primary Hazards (Inferred from 1,2-Dichlorobutane):

-

Flammable Liquid: 1,2-Dichlorobutane is a flammable liquid and vapor.[8][9] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[6]

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[9][10]

-

Respiratory Irritation: May cause respiratory irritation.[10] High vapor concentrations can lead to respiratory distress.[7]

-

Toxicity: May be harmful if swallowed.[7] Prolonged or repeated exposure may cause nausea, headache, and vomiting.[10]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling this compound.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[10] Ensure an eyewash station is readily accessible.[9]

-

Skin Protection: Wear flame-retardant, antistatic protective clothing.[11] Use chemically resistant gloves (e.g., Viton®, PVA).

-

Respiratory Protection: All work must be conducted in a certified chemical fume hood.[10] If there is a risk of inhalation, use a full-face respirator with an appropriate organic vapor cartridge.

Handling and Storage Protocols

Safe handling and storage are critical to maintaining the integrity of the compound and ensuring personnel safety.

Handling

-

Work exclusively within a well-ventilated chemical fume hood.[9]

-

Use spark-proof tools and explosion-proof equipment.[6]

-

Ground and bond all containers and receiving equipment to prevent static discharge.[8]

-

Avoid contact with skin, eyes, and clothing.[10]

-

Keep away from heat, sparks, open flames, and other ignition sources.[10]

-

Avoid inhalation of vapor or mist.[10]

Storage

-

Temperature: Store in a cool, dry, and well-ventilated place.[10] Storage areas should be kept away from direct sunlight and heat sources.[12]

-

Container: Keep the container tightly closed.[11] Containers that have been opened must be resealed carefully and kept upright to prevent leakage.[10]

-

Incompatible Materials: Keep away from combustible materials, reducing agents, and strong acids to prevent hazardous reactions.[12]

-

Material Compatibility: Use storage containers made of appropriate materials. For chlorinated solvents, carbon steel or stainless steel are generally recommended.[13][14]

Experimental Protocols and Workflows

Chemical Stability and Equilibrium

As a geminal diol, this compound likely exists in equilibrium with its aldehyde form, 2,3-dichlorobutanal. This equilibrium is crucial for understanding its reactivity and storage.

Caption: Equilibrium between this compound and 2,3-dichlorobutanal.

General Workflow for Handling a Poorly Characterized Substance

The following workflow provides a logical sequence for safely managing a substance with limited safety data.

References

- 1. quora.com [quora.com]

- 2. Geminal diol - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. This compound | C4H8Cl2O2 | CID 54433588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 1,2-Dichlorobutane | C4H8Cl2 | CID 12017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bg.cpachem.com [bg.cpachem.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Safe Handling and Storage of Chlorine Dioxide: Best Practices | Scotmas - Chlorine Dioxide Specialists [scotmas.com]

- 13. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 14. chlorinated-solvents.eu [chlorinated-solvents.eu]

An In-depth Technical Guide to 1,2-Dichlorobutane-1,1-diol: From Theoretical Postulation to Potential Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of 1,2-Dichlorobutane-1,1-diol, a chemical compound cataloged in chemical databases but conspicuously absent from experimental literature. The guide focuses on the theoretical underpinnings of its existence as a hydrated form of 1,2-dichlorobutanal, presents computed physicochemical properties, and outlines hypothetical experimental protocols for its synthesis and characterization. The content is structured to provide a deep understanding of the challenges and opportunities associated with studying this and similar unstable geminal diols.

Introduction and History

The "discovery" of this compound is, in essence, a digital one. The compound is registered in databases such as PubChem with the CAS number 28903-23-3.[1] However, a thorough review of scientific literature reveals no published experimental studies detailing its synthesis, isolation, or characterization. This suggests that this compound has not been historically isolated as a stable compound but is rather a theoretically postulated molecule.

Its existence is predicted based on the well-established chemistry of carbonyl compounds. This compound is the geminal diol (or hydrate) of the aldehyde 1,2-dichlorobutanal. Geminal diols are compounds with two hydroxyl groups attached to the same carbon atom and are typically unstable, readily losing a water molecule to revert to the corresponding carbonyl compound.[2]

The key theoretical interest in this compound lies in the influence of its two chlorine atoms. Electron-withdrawing groups, such as halogens, are known to stabilize the geminal diol form by reducing electron density at the carbonyl carbon, thus favoring the hydration equilibrium.[2] A classic example of this is the stability of chloral hydrate, the geminal diol of trichloroacetaldehyde.[2] Therefore, it is plausible that this compound could have a significant presence in an aqueous equilibrium mixture with its parent aldehyde.

Physicochemical Properties (Computed Data)

All available quantitative data for this compound are computationally derived. These properties, sourced from the PubChem database, provide a theoretical profile of the molecule.[1]

| Property | Value | Source |

| Molecular Formula | C₄H₈Cl₂O₂ | PubChem[1] |

| Molecular Weight | 159.01 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 28903-23-3 | PubChem[1] |

| XLogP3 | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 157.9901349 Da | PubChem[1] |

| Monoisotopic Mass | 157.9901349 Da | PubChem[1] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |

| Heavy Atom Count | 8 | PubChem[1] |

Theoretical Synthesis and Experimental Workflow

As there are no documented methods for the direct synthesis of this compound, this section proposes a hypothetical two-step workflow. The strategy involves the synthesis of the precursor aldehyde, 1,2-dichlorobutanal, followed by its hydration.

Caption: Hypothetical workflow for the formation of this compound.

Generalized Experimental Protocol for Aldehyde Synthesis

The synthesis of α-chloroaldehydes is a known challenge due to their reactivity. A common strategy is the controlled reduction of the corresponding α-chloro acid chloride.

Objective: To synthesize 1,2-dichlorobutanal from a suitable precursor.